molecular formula C3H9NS B1201785 3-Aminopropanethiol CAS No. 462-47-5

3-Aminopropanethiol

Cat. No. B1201785
CAS RN: 462-47-5
M. Wt: 91.18 g/mol
InChI Key: IYGAMTQMILRCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropanethiol, also known as 3-mercaptopropylamine or MPA, is a thiol compound with the chemical formula C3H9NS . It is a colorless liquid with a strong odor that is commonly used as a building block in organic synthesis. MPA is primarily used in the production of polymers, coatings, and adhesives, and as a corrosion inhibitor.


Synthesis Analysis

3-Aminopropanethiol can be synthesized in several ways, including the reaction of 3-chloropropanethiol with ammonia or the hydrolysis of 3-(methylthio)propanenitrile. The resulting product can be purified by distillation, crystallization, or chromatography.


Molecular Structure Analysis

The molecular formula of 3-Aminopropanethiol is C3H9NS, with an average mass of 91.175 Da and a monoisotopic mass of 91.045570 Da .


Chemical Reactions Analysis

The reactions of fac-[Rh(apt)3] (apt: 3-aminopropanethiolate) with Pd II and Zn II gave S-bridged Rh III2 Zn II trinuclear and Rh III3 Pd II3 hexanuclear complexes, respectively . The structures of these complexes, determined by single-crystal X-ray crystallography, were quite different from S-bridged structures derived from fac-[Rh(aet)3] (aet: 2-aminoethanethiolate) .

Scientific Research Applications

Multinuclear Structures Composed of Rhodium (III) Octahedrons

3-Aminopropanethiol has been used in the creation of S-bridged multinuclear structures composed of Rhodium (III) Octahedrons . The reactions of fac - [Rh (apt) 3] (apt: 3-aminopropanethiolate) with Pd II and Zn II gave S-bridged Rh III2 Zn II trinuclear and Rh III3 Pd II3 hexanuclear complexes, respectively . The structures of these complexes were determined by single-crystal X-ray crystallography .

Design and Creation of Heterometallic Multinuclear Complexes

The compound has been used in the design and creation of heterometallic multinuclear complexes . This approach uses pre-designed metal complexes with several donor sites as a ligand (metalloligand) instead of organic and inorganic ligands .

Formation of Self-Assembled Monolayer (SAM)

3-Aminopropanethiol hydrochloride (APT) forms a self-assembled monolayer (SAM) of amine terminated alkanethiol . It can be used to form a spacer layer that provides a gap between the metal surface and nanoparticles .

Plasmonic Tunneling Gap Formation

APT can be used to form a plasmonic tunneling gap through coulomb blockage which can be potentially used in high-speed switching devices .

Gold Nanorods (AuNR) Spacing

APT can also form a SAM on gold nanorods (AuNR) for controlled spacing and photon absorption in photovoltaic and other photo-sensors based devices .

Inhibition of Amine Oxidase

3-Aminopropanethiol, also known as cysteamine, has been studied for its ability to inhibit the enzyme amine oxidase. Amine oxidase plays a role in the breakdown of various biogenic amines, including dopamine, serotonin, and histamine.

Mechanism of Action

Target of Action

3-Aminopropanethiol, also known as 3-aminopropane-1-thiol, is an aminoalkylthiol . The primary targets of this compound are metal ions, such as Rhodium (III), Palladium (II), and Zinc (II) . These metal ions have different coordination geometries, which influence the resulting structures when they interact with 3-Aminopropanethiol .

Mode of Action

3-Aminopropanethiol interacts with its targets by forming a self-assembled monolayer (SAM) of amine-terminated alkanethiol . This interaction results in the formation of S-bridged multinuclear structures composed of Rhodium (III) octahedrons . The difference in S–Rh–S bite angles between fac - [Rh (apt) 3] with six-membered N, S -chelate rings and fac - [Rh (aet) 3] with five-membered N, S -chelate rings is attributed to the inherent nature of the six-membered N, S -chelate rings in fac - [Rh (apt) 3], which are larger and more flexible .

Biochemical Pathways

The biochemical pathways affected by 3-Aminopropanethiol are related to the formation of S-bridged multinuclear structures . These structures are largely dependent on the coordination geometries of the reacting metal ions . For example, when reacting with Zinc (II), which prefers to adopt a tetrahedral geometry, a Rhodium (III)4 Zinc (II)4 octanuclear complex is formed .

Result of Action

The molecular and cellular effects of 3-Aminopropanethiol’s action are related to its ability to form S-bridged multinuclear structures . These structures can be used in high-speed switching devices and photovoltaic and other photo-sensors based devices .

Action Environment

The action, efficacy, and stability of 3-Aminopropanethiol can be influenced by environmental factors such as the presence of different metal ions . The type of metal ion present can affect the resulting structure formed when 3-Aminopropanethiol interacts with the metal ion

properties

IUPAC Name

3-aminopropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGAMTQMILRCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196765
Record name 1-Propanethiol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropanethiol

CAS RN

462-47-5
Record name 1-Propanethiol, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanethiol, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 462-47-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanethiol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopropanethiol
Reactant of Route 2
3-Aminopropanethiol
Reactant of Route 3
Reactant of Route 3
3-Aminopropanethiol
Reactant of Route 4
Reactant of Route 4
3-Aminopropanethiol
Reactant of Route 5
Reactant of Route 5
3-Aminopropanethiol
Reactant of Route 6
Reactant of Route 6
3-Aminopropanethiol

Q & A

Q1: What is the most common application of 3-aminopropanethiol in chemical research?

A1: 3-Aminopropanethiol (also known as 3-aminopropane-1-thiol) is frequently employed as a ligand in the synthesis of metal complexes. This is due to its ability to form stable complexes with various metal ions, particularly transition metals. [, , , , ]

Q2: How does the structure of 3-aminopropanethiol influence the structure of the metal complexes it forms?

A2: The structure of 3-aminopropanethiol, specifically the presence of both a thiol (-SH) and an amine (-NH2) group, allows for the formation of chelate rings with metal ions. This chelation contributes to the stability of the complexes. Interestingly, the length of the carbon chain between the amine and thiol groups can influence the overall structure of the resulting complexes. For example, complexes formed with 3-aminopropanethiol, containing a three-carbon chain, show distinct structural differences compared to those formed with 2-aminoethanethiol, which has a two-carbon chain. []

Q3: Can you provide an example of how reaction conditions affect the coordination of 3-aminopropanethiol to metal ions?

A3: Research has shown that varying the reaction conditions when using 3-aminopropanethiol with a 2,2′-bipyridine dipalladium(II) system can lead to three different coordination modes of the ligand upon deprotonation. This highlights the versatility of 3-aminopropanethiol in forming diverse metal complexes under specific reaction conditions. []

Q4: Besides its role as a ligand, what other applications of 3-aminopropanethiol have been explored?

A4: Studies have investigated the use of 3-aminopropanethiol in the production of thiyl radicals. This area of research focuses on understanding the reactions of these radicals with molecules like oxygen and 2-sulfoethanethiosulfuric acid. []

Q5: Has the complexation of 3-aminopropanethiol with cadmium been investigated?

A5: Yes, extensive research has been conducted on the complexes formed between cadmium(II) and 3-aminopropanethiol. These studies have utilized electrochemical techniques to determine the stability constants of various complexes formed across a range of pH values. Notably, the research revealed the predominance of polynuclear complexes, highlighting the propensity of 3-aminopropanethiol to bridge multiple metal centers. []

Q6: Are there any studies focusing on the solution behavior of silver complexes with 3-aminopropanethiol?

A6: Yes, solution equilibria studies have been carried out on silver(I) complexes with 3-aminopropanethiol. This research aimed to identify the different species formed at various pH values and quantify their stability constants. The results highlighted the influence of pH on the stoichiometry and stability of the silver complexes. Additionally, comparisons with other mercaptoamines provided insights into the role of the ligand structure on the complexation behavior. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.